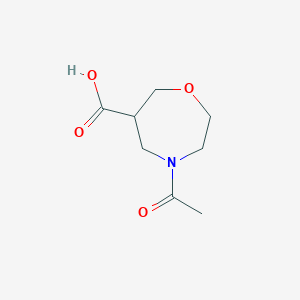

4-Acetyl-1,4-oxazepane-6-carboxylic acid

Vue d'ensemble

Description

4-Acetyl-1,4-oxazepane-6-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Acetyl-1,4-oxazepane-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound consists of an oxazepane ring with an acetyl group at position 4 and a carboxylic acid group at position 6. This unique arrangement contributes to its biological activity.

The compound's biological activity is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , similar to known antidepressants like SSRIs and SNRIs. This mechanism is crucial for its potential therapeutic applications in treating mood disorders, anxiety, and other neuropsychiatric conditions .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of oxazepane compounds exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that certain oxazepane derivatives can enhance serotonin levels in the brain, which is beneficial for alleviating symptoms of depression .

Case Studies

- Antidepressant Activity : A study involving the administration of this compound in animal models demonstrated a marked reduction in depressive-like behaviors. The results indicated a significant increase in serotonin levels in the hippocampus, suggesting its potential as an antidepressant .

- Anxiolytic Effects : In another study, the compound was tested for anxiolytic properties using the elevated plus maze test. Results showed that subjects treated with the compound spent more time in the open arms of the maze, indicating reduced anxiety levels compared to controls .

- Neuroprotective Properties : Further investigations have suggested that this compound may possess neuroprotective properties, potentially aiding in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antidepressant | Animal model | Increased serotonin levels; reduced depressive behavior |

| Study 2 | Anxiolytic | Elevated plus maze | Increased time in open arms; reduced anxiety |

| Study 3 | Neuroprotective | In vitro assays | Inhibition of neuroinflammation; enhanced neuronal survival |

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Somatostatin Receptor Agonism

One of the notable applications of 4-acetyl-1,4-oxazepane-6-carboxylic acid is its role as an agonist for somatostatin receptor subtype 4 (SSTR4). This receptor is involved in numerous physiological processes, including the regulation of cellular proliferation, glucose homeostasis, inflammation, and pain modulation. Compounds that selectively activate SSTR4 can potentially be used to treat conditions related to pain and inflammation, such as neuropathic pain and osteoarthritis .

1.2 Monoamine Reuptake Inhibition

Research has indicated that derivatives of 1,4-oxazepane compounds exhibit monoamine reuptake inhibitory activity. This suggests that this compound may have potential applications in treating mood disorders by modulating neurotransmitter levels in the brain .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the carboxylic acid moiety contributes to the compound's solubility and binding affinity to target receptors. Modifications to the oxazepane ring can enhance its selectivity and efficacy as an SSTR4 agonist or monoamine reuptake inhibitor.

Table 1: Summary of Structural Modifications and Their Effects

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Acetyl group addition | Increases lipophilicity | |

| Carboxylic acid position | Enhances receptor binding | |

| Ring substitutions | Alters selectivity for SSTR subtypes |

Case Studies

3.1 Pain Management

A study highlighted the efficacy of SSTR4 agonists in managing chronic pain conditions. The application of compounds similar to this compound demonstrated a significant reduction in pain scores among subjects with neuropathic pain .

3.2 Antischistosomal Activity

While not directly related to this compound, research into related ozonide compounds has shown promising results against schistosomiasis. These studies emphasize the importance of structural modifications in enhancing therapeutic efficacy against parasitic infections .

Propriétés

IUPAC Name |

4-acetyl-1,4-oxazepane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-2-3-13-5-7(4-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJGQERQVWDXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.